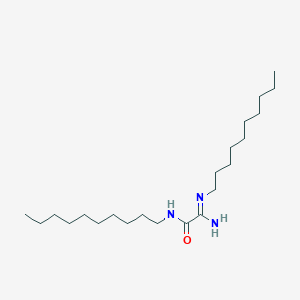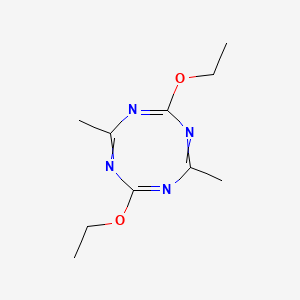![molecular formula C9H10O3 B14411220 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene CAS No. 83396-38-7](/img/structure/B14411220.png)
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-7,8-dioxabicyclo[422]deca-2,4,9-triene is an organic compound with the molecular formula C9H10O3 It is a bicyclic ether with a unique structure that includes a methoxy group and a dioxabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methoxy-substituted epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene involves its interaction with specific molecular targets. The methoxy group and dioxabicyclo framework allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dioxabicyclo[4.2.2]dec-9-ene: A similar bicyclic ether without the methoxy group.
8-Methoxy-9-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetraene: A related compound with an azabicyclo framework.
Uniqueness
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
83396-38-7 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
9-methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene |
InChI |
InChI=1S/C9H10O3/c1-10-9-6-7-4-2-3-5-8(9)12-11-7/h2-8H,1H3 |
Clave InChI |
IRKOGTLVWVRXTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2C=CC=CC1OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


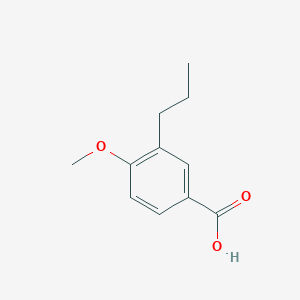

![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
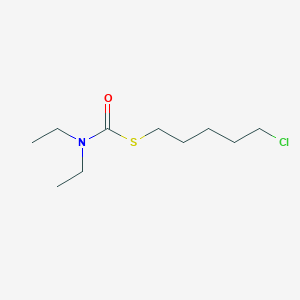

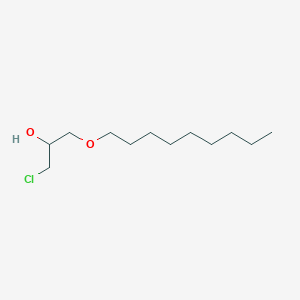

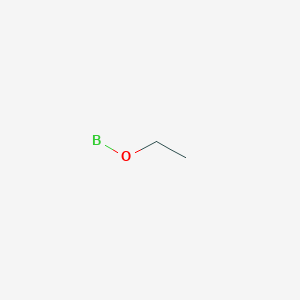
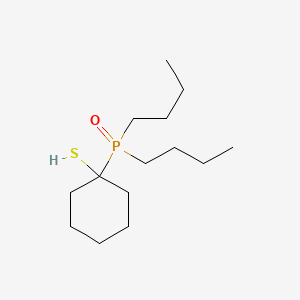

![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
